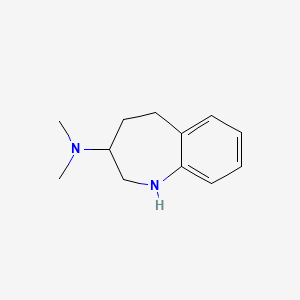

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine is a chemical compound with the CAS Number: 933730-65-5 . It has a molecular weight of 190.29 . It is in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-amine . The InChI Code is 1S/C12H18N2/c1-14(2)11-8-7-10-5-3-4-6-12(10)13-9-11/h3-6,11,13H,7-9H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Anticancer Research

This compound has been explored for its potential in anticancer therapy. It’s been found that derivatives of tetrahydro-1H-benzazepine exhibit significant antiproliferative activity against various cancer cell lines. By introducing alkyl or aralkyl and a sulfonyl group, researchers have designed novel compounds that show moderate to excellent antiproliferative activity, with some derivatives showing IC50 values lower than 30μM .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a versatile solvent for N-alkylation of amines and O-alkylation of aldoses. It’s also used in the synthesis of poly(aryl ethers) and as a urea solvent in the synthesis of pyrazoles by cyclocondensation . This highlights its role in facilitating various chemical reactions that are pivotal in drug design and synthesis.

Drug Design

The compound’s derivatives are utilized in drug design, particularly in the optimization of drug-receptor interactions. Molecular docking studies have revealed the binding orientations of synthesized compounds in the active site of target proteins, which is crucial for designing effective drugs .

Peptide Synthesis

It finds application in peptide synthesis due to its properties as a liquid solvent. Its high boiling point and ability to dissolve a wide range of substances make it suitable for synthesizing complex peptides .

Biochemistry Research

In biochemistry, the compound is used as a polar aprotic solvent, which is essential for various enzymatic and non-enzymatic reactions. Its stability and solubility properties make it an ideal candidate for biochemical assays and research .

Clinical Trials

Although no direct information on clinical trials was found, the compound’s involvement in drug synthesis and medicinal chemistry implies its potential progression into clinical trial phases for drug development .

Pharmacology

The compound’s role in pharmacology is linked to its use as a solvent and intermediate in the synthesis of various pharmacologically active molecules. Its derivatives are being studied for their therapeutic properties, including anti-inflammatory and analgesic activities .

Safety and Hazards

The safety data sheet for a similar compound, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, indicates that it is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, to use personal protective equipment as required, to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Mécanisme D'action

Target of Action

It is often used as a versatile solvent in various chemical reactions .

Mode of Action

The compound interacts with its targets through its role as a solvent. It facilitates the N-alkylation of amines and O-alkylation of aldoses . It also acts as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .

Biochemical Pathways

The compound is involved in the preparation of poly (aryl ethers), indicating its role in the polymerization pathway . The downstream effects of this pathway include the formation of polymeric materials with potential applications in various industries.

Result of Action

Its use as a solvent in various chemical reactions suggests that it plays a crucial role in facilitating these reactions and influencing their outcomes .

Propriétés

IUPAC Name |

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(2)11-8-7-10-5-3-4-6-12(10)13-9-11/h3-6,11,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNDJMBBVBQZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=CC=CC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2991392.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-2-chloroacetamide](/img/structure/B2991394.png)

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2991397.png)

![N-(2-chlorobenzyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2991400.png)

![1-[1-(4-Tert-butylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2991404.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2991411.png)

![methyl 4-[(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2991413.png)